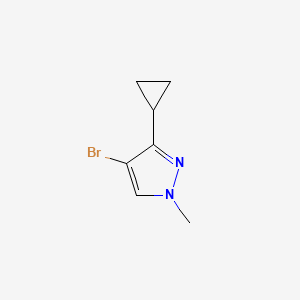

4-ブロモ-3-シクロプロピル-1-メチル-1H-ピラゾール

概要

説明

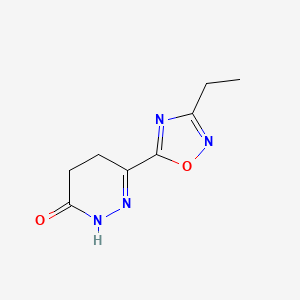

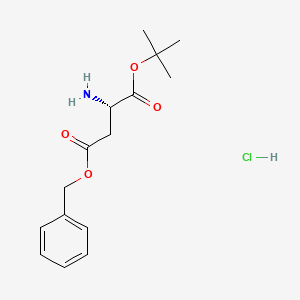

“4-Bromo-3-cyclopropyl-1-methyl-1H-pyrazole” is a chemical compound with the CAS Number: 1257637-80-1 . It has a molecular weight of 201.07 . The IUPAC name for this compound is 4-bromo-3-cyclopropyl-1-methyl-1H-pyrazole .

Synthesis Analysis

The synthesis of pyrazoles involves a silver-mediated [3 + 2] cycloaddition of N-isocyanoiminotriphenylphosphorane as a “CNN” building block to terminal alkynes . One-pot condensations of ketones, aldehydes, and hydrazine monohydrochloride readily form pyrazoline intermediates under mild conditions . In situ oxidation employing bromine affords a wide variety of pyrazoles in very good yields .Molecular Structure Analysis

The InChI code for this compound is 1S/C7H9BrN2/c1-10-4-6(8)7(9-10)5-2-3-5/h4-5H,2-3H2,1H3 . This code provides a standard way to encode the compound’s molecular structure and formula.Chemical Reactions Analysis

The chemical reactions involving pyrazoles include a phosphine-free [3+2] cycloaddition reaction of dialkyl azodicarboxylates with substituted propargylamines . A mild and convenient Cu-catalyzed aerobic oxidative cyclization of β,γ-unsaturated hydrazones provides a broad range of pyrazole derivatives .. It is stored at a temperature of 4 degrees Celsius . The physical form of this compound is liquid .

科学的研究の応用

1,4’-ビピラゾールの合成

“4-ブロモ-3-シクロプロピル-1-メチル-1H-ピラゾール”は、1,4’-ビピラゾールの合成における出発物質として使用できます . ビピラゾールは、医薬品化学や材料科学など、さまざまな分野で潜在的な用途が研究されている化合物群です。

固体六配位錯体の調製

この化合物は、ジメチル-およびジビニル-ジクロロスタンナンとの反応により、固体六配位錯体の調製にも使用できます . これらの錯体は、触媒作用や材料科学で潜在的な用途があります。

さまざまな医薬品化合物の合成

“4-ブロモ-3-シクロプロピル-1-メチル-1H-ピラゾール”は、さまざまな医薬品および生物活性化合物の合成に使用できます . これには、新規医薬品や治療法の開発が含まれます。

肝臓アルコール脱水素酵素の阻害

肝臓アルコール脱水素酵素の阻害剤として作用することが示されています . この酵素は、体内のアルコール代謝において重要な役割を果たしており、阻害剤はアルコール依存症や関連する状態の治療に使用できます。

4-ブロモ-1-(2-クロロエチル)-1H-ピラゾールの調製

この化合物は、4-ブロモ-1-(2-クロロエチル)-1H-ピラゾールの調製に使用できます . この誘導体は、さまざまな研究分野で潜在的な用途があります。

阻害剤開発

また、阻害剤の開発にも使用されています . 阻害剤とは、特定の生化学反応の活性を低下させることができる物質であり、医学や生物学で広く使用されています。

Safety and Hazards

将来の方向性

作用機序

Mode of Action

Transmetalation in Suzuki–Miyaura Coupling: To understand the mode of action, let’s draw parallels with the Suzuki–Miyaura (SM) coupling reaction. SM coupling is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction. It involves the cross-coupling of chemically differentiated fragments using a palladium catalyst. The key steps include oxidative addition and transmetalation .

- Formally electrophilic organic groups (e.g., aryl halides) undergo oxidative addition to palladium, resulting in the formation of a new Pd–C bond. Formally nucleophilic organic groups (e.g., boron-containing compounds) transfer from boron to palladium, leading to the desired C–C bond formation.

In the case of 4-Bromo-3-cyclopropyl-1-methyl-1H-pyrazole, we can speculate that it might participate in similar transmetalation reactions, possibly with boron reagents, to form C–C bonds.

Action Environment

Environmental factors, such as pH, temperature, and solvent polarity, can influence the compound’s stability and efficacy. For instance, the choice of solvent during synthesis or administration may affect its reactivity.

生化学分析

Biochemical Properties

4-Bromo-3-cyclopropyl-1-methyl-1H-pyrazole plays a significant role in biochemical reactions. It interacts with enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, it has been observed to interact with certain enzymes involved in metabolic pathways, potentially acting as an inhibitor or activator . The nature of these interactions can vary, but they often involve binding to the active site of the enzyme or altering the enzyme’s conformation, thereby affecting its activity.

Cellular Effects

The effects of 4-Bromo-3-cyclopropyl-1-methyl-1H-pyrazole on various types of cells and cellular processes are profound. This compound can influence cell function by affecting cell signaling pathways, gene expression, and cellular metabolism . For example, it may modulate the activity of signaling molecules, leading to changes in gene expression patterns and metabolic flux. These changes can result in altered cellular behavior, such as increased or decreased proliferation, differentiation, or apoptosis.

Molecular Mechanism

At the molecular level, 4-Bromo-3-cyclopropyl-1-methyl-1H-pyrazole exerts its effects through specific binding interactions with biomolecules . It may bind to enzymes, inhibiting or activating their function, or interact with DNA or RNA, influencing gene expression. These interactions can lead to changes in the activity of various signaling pathways, ultimately affecting cellular function and behavior.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 4-Bromo-3-cyclopropyl-1-methyl-1H-pyrazole can change over time. The stability and degradation of the compound are important factors that influence its long-term effects on cellular function . Studies have shown that the compound remains stable under certain conditions, but may degrade over time, leading to changes in its activity and effectiveness. Long-term exposure to the compound can result in sustained changes in cellular behavior, which may be beneficial or detrimental depending on the context.

Dosage Effects in Animal Models

The effects of 4-Bromo-3-cyclopropyl-1-methyl-1H-pyrazole vary with different dosages in animal models . At lower doses, the compound may have minimal effects, while higher doses can lead to significant changes in cellular function and behavior. Threshold effects have been observed, where a certain dosage is required to elicit a response. Additionally, toxic or adverse effects may occur at high doses, highlighting the importance of careful dosage control in experimental settings.

Metabolic Pathways

4-Bromo-3-cyclopropyl-1-methyl-1H-pyrazole is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate metabolic flux and metabolite levels . These interactions can influence the overall metabolic state of the cell, leading to changes in energy production, biosynthesis, and other metabolic processes. Understanding these pathways is crucial for elucidating the compound’s role in cellular metabolism.

Transport and Distribution

The transport and distribution of 4-Bromo-3-cyclopropyl-1-methyl-1H-pyrazole within cells and tissues are critical for its activity and function . The compound may interact with specific transporters or binding proteins that facilitate its movement across cellular membranes and its localization within different cellular compartments. These interactions can affect the compound’s accumulation and distribution, influencing its overall effectiveness.

Subcellular Localization

The subcellular localization of 4-Bromo-3-cyclopropyl-1-methyl-1H-pyrazole is an important factor in its activity and function . The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications. This localization can influence the compound’s interactions with other biomolecules and its overall impact on cellular function.

特性

IUPAC Name |

4-bromo-3-cyclopropyl-1-methylpyrazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9BrN2/c1-10-4-6(8)7(9-10)5-2-3-5/h4-5H,2-3H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

USPQGAVLHGQJJV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=C(C(=N1)C2CC2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9BrN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201265514 | |

| Record name | 4-Bromo-3-cyclopropyl-1-methyl-1H-pyrazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201265514 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

201.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1257637-80-1 | |

| Record name | 4-Bromo-3-cyclopropyl-1-methyl-1H-pyrazole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1257637-80-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Bromo-3-cyclopropyl-1-methyl-1H-pyrazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201265514 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-(3-Benzyl-1,2,4-oxadiazol-5-yl)-1-methyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine HCl](/img/structure/B1526293.png)

![7-Bromo-2,4-dichloro-5H-pyrrolo[3,2-d]pyrimidine](/img/structure/B1526296.png)

![7-Benzyl-4-chloro-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidine hydrochloride](/img/structure/B1526309.png)